molecular formula C14H20O3 B1290787 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane CAS No. 117087-17-9

5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane

Cat. No.: B1290787
CAS No.: 117087-17-9
M. Wt: 236.31 g/mol
InChI Key: YGIKXAGSKRRXED-UHFFFAOYSA-N
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Description

5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound features a benzyloxy group attached to a methyl group, which is further connected to a dioxane ring. The presence of the benzyloxy group imparts unique chemical properties to the compound, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane typically involves the reaction of benzyloxyacetaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxane ring. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with the acid catalyst being p-toluenesulfonic acid or sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Types of Reactions:

    Oxidation: The benzyloxy group in this compound can undergo oxidation to form benzaldehyde and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrogen bromide can replace the benzyloxy group with a bromine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Hydrogen bromide in acetic acid or other nucleophiles in appropriate solvents.

Major Products:

    Oxidation: Benzaldehyde and other oxidation products.

    Reduction: Corresponding alcohol.

    Substitution: Brominated or other substituted derivatives.

Scientific Research Applications

5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays. Its stability and reactivity make it suitable for investigating enzyme mechanisms and kinetics.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a prodrug or a drug delivery agent. The benzyloxy group can be modified to enhance the compound’s pharmacokinetic properties.

    Industry: It is employed in the production of specialty chemicals and as a solvent in certain industrial processes. Its chemical stability and solubility properties make it valuable in various manufacturing applications.

Mechanism of Action

The mechanism of action of 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme function. In pharmaceutical research, the benzyloxy group can be cleaved to release active drug molecules, making it a potential prodrug. The dioxane ring provides structural stability, while the benzyloxy group offers a site for chemical modifications.

Comparison with Similar Compounds

    1,4-Dioxane: A simpler dioxane compound without the benzyloxy group. It is used as a solvent and in the production of other chemicals.

    2,2-Dimethyl-1,3-dioxane: Similar to 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane but lacks the benzyloxy group. It is used in organic synthesis and as a solvent.

    Benzyloxyacetaldehyde: A precursor in the synthesis of this compound. It is used in various organic reactions.

Uniqueness: this compound is unique due to the presence of both the benzyloxy group and the dioxane ring. This combination imparts distinct chemical properties, making it more versatile in synthetic applications compared to simpler dioxanes or benzyloxy compounds. The benzyloxy group provides a site for further functionalization, while the dioxane ring offers structural stability and solubility advantages.

Properties

IUPAC Name

2,2-dimethyl-5-(phenylmethoxymethyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2)16-10-13(11-17-14)9-15-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIKXAGSKRRXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)COCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5-hydroxymethyl-2,2-dimethyl-1,3-dioxane (cf:Bates, H. A.; Farina, J.; Tong, M. J. Org. Chem. 1986, 51, 2637, 3.0 g, 20.5 mmol) in 25 mL of dry DME under argon was added via cannula to a slurry of NaH (0.740 g, 80% dispersion in oil, 24.6 mmol) in 60 mL of dry DME cooled to 0° C. The resulting grey slurry was stirred at room temperature for 0.5 h, then recooled to 0° C., and treated with a solution of benzylbromide (4.56 g, 26.7 mmol) in 20 mL of DME. The reaction mixture was stirred at room temperature (rt) overnight and then quenched with 100 ml of H2O. The aqueous layer was separated and extracted with two portions of ethyl acetate. The combined organic layers were then washed with saturated sodium chloride solution, dried over MgSO4, filtered, and concentrated to provide a yellow oil. Purification by column chromatography on silica gel (ethyl acetate/hexane) afforded 3.51 g (72%) of 5-benzyloxymethyl-2,2-dimethyl-1,3-dioxane as a clear colorless liquid.
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Synthesis routes and methods II

Procedure details

To a stirred suspension of sodium hydride (2.0 g, 42.02 mmol, 50% dispersion in oil) in tetrahydrofuran (20.0 ml) was added dropwise a solution of (2,2-dimethyl-[1,3]dioxan-5-yl)-methanol (4.09 g, 28.01 mmol) in tetrahydrofuran (10 ml) at 0° C. it was then stirred at 0° C. for 10 min and at 25° C. for 20 min. After that time, the reaction was cooled back to 0° C. and benzyl bromide (4.7 ml, 39.22 mmol) and tetrabutylammonium iodide (0.1 g, 0.27 mmol) were added. The reaction was stirred overnight at 25° C. After such time, the reaction was diluted with ethyl acetate and washed with water. The organic layer was dried over magnesium sulfate, filtered and then concentrated in vacuo. Purification on an AnaLogix Intelliflash system (120 g column, 15% ethyl acetate/hexanes to 25% ethyl acetate/hexanes) afforded 5-benzyloxymethyl-2,2-dimethyl-[1,3]dioxane (5.28 g, 80%) as a clear oil: 1H NMR (300 MHz, CDCl3) δ ppm 1.40 (s, 3H, CH3), 1.43 (s, 3H, CH3), 1.97-2.09 (m, 1H, CH), 3.53 (d, J=6.8 Hz, 2H, OCH2), 3.79 (dd, Jgem=11.9 Hz, J=6.4 Hz, 2H, 2×OCH of 2×OCH2), 3.98 (dd, Jgem=11.9 Hz, J=4.3 Hz, 2H, 2×OCH of 2×OCH2), 4.52 (s, 2H, OCH2Ar), 7.27-7.39 (m, 5H, Ar).
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane
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5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane
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